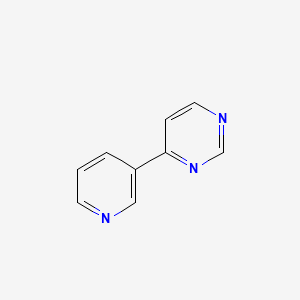
4-(Pyridin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)pyrimidine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminopyridine with formamidine acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as magnesium oxide nanoparticles can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyridine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Scientific Research Applications
4-(Pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yl)pyrimidine
- 4-(Pyridin-4-yl)pyrimidine
- 4-(Pyridin-3-yl)quinazoline
Uniqueness
4-(Pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design, offering different binding affinities and selectivities compared to its analogs .
Properties
CAS No. |
98589-71-0 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H7N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h1-7H |
InChI Key |
PSXJPOTVCKWHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




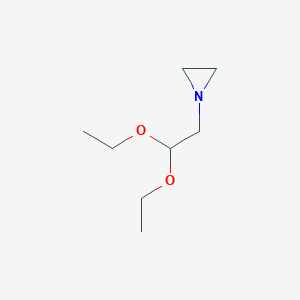
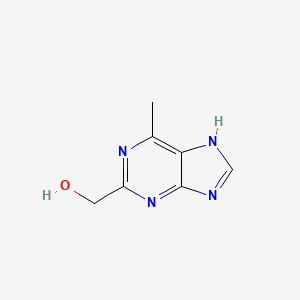
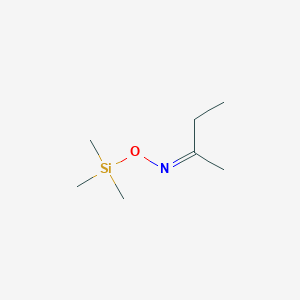
![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)

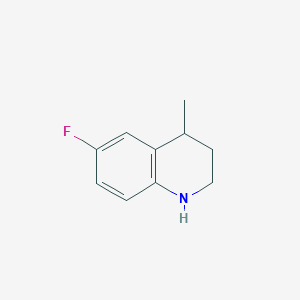


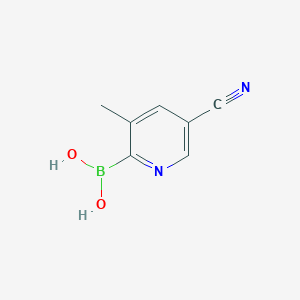
![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

